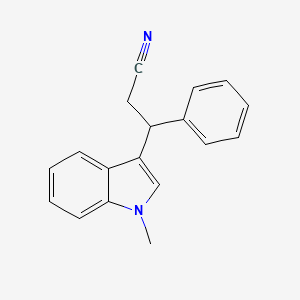

3-(1-Methyl-1H-indol-3-yl)-3-phenylpropanenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(1-Methyl-1H-indol-3-yl)-3-phenylpropanenitrile is a complex organic compound featuring an indole ring system substituted with a phenyl group and a nitrile group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Methyl-1H-indol-3-yl)-3-phenylpropanenitrile typically involves the following steps:

Indole Synthesis: The indole core can be synthesized through the Fischer indole synthesis, which involves the cyclization of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.

Substitution Reactions: The indole ring is then methylated at the nitrogen atom to form 1-methyl-1H-indole.

Phenyl Group Addition: The phenyl group is introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, between the indole derivative and a phenyl boronic acid.

Nitrile Group Introduction: The nitrile group is introduced through a cyanoethylation reaction, where the indole derivative is treated with acrylonitrile in the presence of a strong base.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can also be employed to enhance the sustainability of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 3-(1-Methyl-1H-indol-3-yl)-3-phenylpropanenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions at the nitrile or phenyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used for reduction.

Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions, often requiring strong bases or acids.

Major Products Formed:

Oxidation: Formation of indole-3-carboxylic acid derivatives.

Reduction: Formation of indole-3-ylmethylamine derivatives.

Substitution: Formation of various substituted indole and phenyl derivatives.

Aplicaciones Científicas De Investigación

3-(1-Methyl-1H-indol-3-yl)-3-phenylpropanenitrile has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Indole derivatives are known for their biological activities, such as antiviral, anti-inflammatory, and anticancer properties.

Medicine: The compound and its derivatives are explored for their potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.

Mecanismo De Acción

The mechanism by which 3-(1-Methyl-1H-indol-3-yl)-3-phenylpropanenitrile exerts its effects involves interactions with molecular targets and pathways:

Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity.

Pathways: It may influence signaling pathways related to cell growth, apoptosis, and immune responses.

Comparación Con Compuestos Similares

Indole-3-carbinol: A naturally occurring compound with similar indole structure and potential anticancer properties.

3-Phenylindole: Another indole derivative with a phenyl group, used in various chemical syntheses.

N-Methylindole: A simple methylated indole derivative with applications in organic synthesis.

Actividad Biológica

The compound 3-(1-Methyl-1H-indol-3-yl)-3-phenylpropanenitrile is a member of the indole family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial, anticancer, and cytotoxic properties, supported by relevant research findings and data tables.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of indole derivatives, including compounds similar to this compound. For instance, derivatives based on indolylmethylium salts exhibited significant antibacterial activity against both sensitive and multidrug-resistant bacterial strains. The minimal inhibitory concentrations (MIC) for these compounds ranged from 0.13 to 1.0 µg/mL, demonstrating their effectiveness against Gram-positive bacteria, such as Staphylococcus aureus .

Table 1: Antimicrobial Activity of Indole Derivatives

| Compound Name | MIC (µg/mL) | Activity Against |

|---|---|---|

| Tris(1H-indol-3-yl)methylium salt 1 | 0.25 | Gram-positive bacteria |

| Tris(1H-indol-3-yl)methylium salt 2 | 0.50 | Gram-positive bacteria |

| Tris(1H-indol-3-yl)methylium salt 3 | 2.00 | Gram-negative bacteria |

Anticancer Activity

The anticancer properties of compounds containing indole structures have been extensively studied. For example, a related indole derivative demonstrated potent cytotoxicity against various cancer cell lines, including HeLa and MCF-7 cells. The compound induced apoptosis and arrested cell cycles in the G2/M phase, inhibiting tubulin polymerization, which is crucial for cancer cell proliferation .

Table 2: Cytotoxicity of Indole Derivatives

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound 7d (related to indole) | 0.34 | MCF-7 |

| Compound 7d (related to indole) | 0.52 | HeLa |

| Compound 7d (related to indole) | 0.86 | HT-29 |

Cytotoxicity

While exploring the biological activities of indole derivatives, it is critical to assess their cytotoxic effects on normal cells. Some studies indicated that certain indole derivatives exhibited relatively low cytotoxicity against human fibroblasts while maintaining high antimicrobial efficacy . This balance is essential for developing therapeutic agents that minimize harm to healthy tissues.

Study on Antimicrobial Efficacy

A study evaluated the in vivo efficacy of selected indole derivatives in a murine model of staphylococcal sepsis. The results indicated that these compounds not only showed good tolerability but also significantly reduced bacterial load in infected mice, suggesting their potential as therapeutic agents against resistant bacterial infections .

Study on Anticancer Properties

Another study focused on a structurally similar compound that inhibited tumor growth in advanced metastatic colorectal cancer models. The compound demonstrated a remarkable ability to suppress tumor growth by targeting microtubules and inducing cell cycle arrest at lower doses compared to standard chemotherapy agents like oxaliplatin .

Propiedades

Número CAS |

429689-25-8 |

|---|---|

Fórmula molecular |

C18H16N2 |

Peso molecular |

260.3 g/mol |

Nombre IUPAC |

(3R)-3-(1-methylindol-3-yl)-3-phenylpropanenitrile |

InChI |

InChI=1S/C18H16N2/c1-20-13-17(16-9-5-6-10-18(16)20)15(11-12-19)14-7-3-2-4-8-14/h2-10,13,15H,11H2,1H3/t15-/m1/s1 |

Clave InChI |

FHQTYDOFVFKUSD-OAHLLOKOSA-N |

SMILES |

CN1C=C(C2=CC=CC=C21)C(CC#N)C3=CC=CC=C3 |

SMILES isomérico |

CN1C=C(C2=CC=CC=C21)[C@H](CC#N)C3=CC=CC=C3 |

SMILES canónico |

CN1C=C(C2=CC=CC=C21)C(CC#N)C3=CC=CC=C3 |

Pictogramas |

Irritant; Health Hazard |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.